2-((naphthalen-1-ylmethyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c1-16-9-11-19(12-10-16)27(24,25)23-14-13-22-21(23)26-15-18-7-4-6-17-5-2-3-8-20(17)18/h2-12H,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSMLSBKBYEJJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((naphthalen-1-ylmethyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a derivative of imidazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The chemical structure of 2-((naphthalen-1-ylmethyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole can be represented as follows:
This compound features a naphthalene moiety linked via a thioether to an imidazole ring that is further substituted with a tosyl group. Such structural characteristics are significant in determining its biological activity.
Antimicrobial Activity
Imidazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds containing imidazole rings exhibit significant antibacterial and antifungal activities. For example, studies have shown that various imidazole derivatives demonstrate efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 25 |
| Compound C | Bacillus subtilis | 22 |
| Compound D | Pseudomonas aeruginosa | 19 |
The specific activity of 2-((naphthalen-1-ylmethyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole against these pathogens remains to be fully characterized but is expected to align with the general trends observed in imidazole compounds.
Anti-inflammatory Properties
Imidazole derivatives also exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory conditions. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research has indicated that certain imidazole compounds can modulate inflammatory pathways effectively .
The biological mechanisms underlying the activity of imidazole derivatives typically involve:
- Enzyme Inhibition : Many imidazoles act as enzyme inhibitors, particularly targeting enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Receptor Modulation : Some compounds may interact with specific receptors in the body, influencing cellular signaling related to inflammation and immune response.
- Antioxidant Activity : Certain derivatives have shown potential in scavenging free radicals, contributing to their anti-inflammatory effects.
Study on Antimicrobial Efficacy
A recent study synthesized various imidazole derivatives and evaluated their antimicrobial efficacy using standard diffusion methods. The results demonstrated that compounds similar to 2-((naphthalen-1-ylmethyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole exhibited varying degrees of effectiveness against tested bacterial strains .
Study on Anti-inflammatory Effects
In another investigation, researchers explored the anti-inflammatory properties of imidazole derivatives in vitro. The study highlighted that specific substitutions on the imidazole ring could enhance anti-inflammatory activity by modulating cytokine release .
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
- Target Compound: Limited direct data, but structurally similar imidazolines (e.g., 2-(2,4-dimethoxyphenyl) derivatives) show activity against S. aureus, E. coli, and C. albicans (MIC: 12.5–50 µg/mL) .
- Benzimidazole 18a : Exhibits 85% QS inhibition at 100 µM (IC₅₀ = 36.67 µM), outperforming 2-[4-(hexyloxy)phenyl]-4,5-dihydro-1H-imidazole (IC₅₀ = 56.38 µM) .
- Ethyl (4-fluorobenzoyl) acetate : Superior QSI activity (IC₅₀ = 23 µM), suggesting fluorinated aromatic groups enhance potency .
Pharmacological Properties
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-((naphthalen-1-ylmethyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-component condensation reactions. A typical approach involves reacting a naphthalen-1-ylmethyl thiol precursor with a tosyl-protected dihydroimidazole under controlled conditions. Key parameters include:
- Catalyst : Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions .
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C to stabilize intermediates .
- Time : 12–24 hours for complete conversion, monitored via TLC or HPLC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product from byproducts like unreacted thiol or imidazole derivatives .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies thioether (C-S, ~650 cm⁻¹) and tosyl (S=O, ~1150–1350 cm⁻¹) functional groups .
- NMR : ¹H NMR confirms the dihydroimidazole ring (δ 3.2–4.0 ppm for CH₂ groups) and naphthalene aromatic protons (δ 7.2–8.2 ppm) .
- X-ray Crystallography : Resolves the planar imidazole ring and dihedral angles between the naphthalene and tosyl groups, critical for understanding steric effects .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 437.12) .
Q. What are the solubility and stability profiles of this compound under different storage conditions?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (>10 mg/mL) and dichloromethane, but poorly in water (<1 mg/mL) due to hydrophobic naphthalene and tosyl groups .
- Stability : Stable at –20°C under inert gas (argon) for >6 months. Degrades in acidic conditions (pH <3) via imidazole ring opening .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the naphthalene or tosyl groups) affect biological activity or reactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro substituents on the tosyl group enhance electrophilicity, improving binding to biological targets (e.g., enzymes) but reducing metabolic stability .
- Naphthalene Modifications : Methyl or chloro groups at the 2-position increase steric hindrance, altering binding kinetics in protein-ligand studies .
- Data Analysis : Compare IC₅₀ values in enzyme inhibition assays (e.g., cytochrome P450) for derivatives .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Control Experiments : Verify assay conditions (pH, temperature) and purity (>95% by HPLC) to rule out impurities .
- Molecular Docking : Use software (e.g., AutoDock) to model interactions with target proteins, identifying key residues (e.g., histidine or cysteine) that influence binding .
- Meta-Analysis : Cross-reference data from structural analogs (e.g., 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole) to identify trends in substituent effects .
Q. What mechanistic insights explain the compound’s reactivity in catalytic or photochemical applications?
- Methodological Answer :
- Photoluminescence Studies : The naphthalene moiety exhibits π→π* transitions (λₑₓ 350 nm, λₑₘ 420 nm), useful in sensing applications .
- DFT Calculations : Predict charge distribution; the sulfur atom in the thioether group acts as an electron donor, facilitating radical reactions .
- Kinetic Profiling : Monitor reaction intermediates via stopped-flow spectroscopy for Suzuki-Miyaura coupling applications .
Key Research Gaps and Future Directions
- Stereoselective Synthesis : Develop asymmetric catalysis routes to access enantiopure forms for chiral drug discovery .
- In Vivo Toxicity Profiling : Address limited data on metabolic pathways using murine models .
- Computational Libraries : Build QSAR models to predict bioactivity of novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
